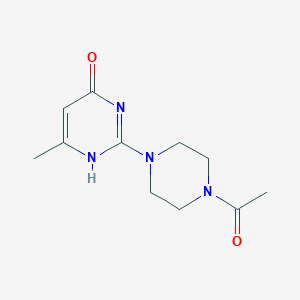![molecular formula C18H12N4S B253933 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile](/img/structure/B253933.png)
2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile, also known as TQN, is a chemical compound that has been extensively studied for its potential applications in scientific research. TQN is a member of the triazoloquinoline family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile is that it exhibits a wide range of biological activities, making it a versatile compound for scientific research. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile. One area of research could focus on elucidating the mechanism of action of this compound, which would provide valuable insights into its potential therapeutic applications. Additionally, further studies could investigate the efficacy of this compound in animal models of cancer and inflammation, which would provide important preclinical data for its development as a therapeutic agent. Finally, studies could investigate the potential use of this compound in combination with other therapeutic agents, which may enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile involves the condensation of 2-(methylthio)benzonitrile with 1,2,4-triazolo[4,3-a]quinoline in the presence of a base catalyst. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile has been shown to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
Molecular Formula |
C18H12N4S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C18H12N4S/c19-11-14-6-1-2-7-15(14)12-23-18-21-20-17-10-9-13-5-3-4-8-16(13)22(17)18/h1-10H,12H2 |
InChI Key |
GWLWDUZAWRBMNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)


![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)
![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)
